3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazolopyridazine core and the subsequent attachment of the benzimidazole and propanamide moieties.
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Attachment of the Benzimidazole Moiety: The benzimidazole ring is introduced through a condensation reaction with o-phenylenediamine and an appropriate carboxylic acid derivative.
Formation of the Propanamide Linker: The final step involves the coupling of the triazolopyridazine-benzimidazole intermediate with a propanamide derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogenation or alkylation reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of nitro groups can yield amine derivatives.
Scientific Research Applications
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- **3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C20H23N7O2/c1-12(2)20-22-14-11-13(5-6-15(14)26(20)3)21-18(28)9-7-16-23-24-17-8-10-19(29-4)25-27(16)17/h5-6,8,10-12H,7,9H2,1-4H3,(H,21,28) |
InChI Key |
BRZFPYGUWZOHII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)CCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.